Benzoin

Description

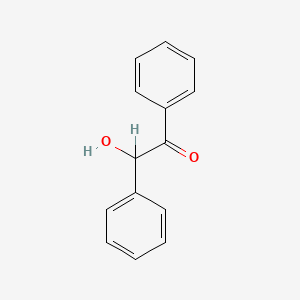

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2, Array | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020144 | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

PALE YELLOW CRYSTALS, WHITE CRYSTALS | |

CAS No. |

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Benzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin tincture | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gum benzoin, Siam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanistic Investigations of Benzoin Condensation

Cyanide-Catalyzed Benzoin (B196080) Condensation Mechanisms

The cyanide-catalyzed this compound condensation, first reported in 1832, is a cornerstone of organic synthesis. wikipedia.org The mechanism, which involves the critical step of polarity reversal (umpolung), was first proposed by A. J. Lapworth in 1903. wikipedia.orgnih.govchemeurope.com

The Lapworth mechanism proceeds through several key steps, initiated by the nucleophilic attack of a cyanide ion on the carbonyl carbon of an aldehyde. wikipedia.orgchemeurope.comorganicchemistrytutor.com

Nucleophilic Addition: The cyanide anion first attacks one molecule of benzaldehyde (B42025), forming a cyanohydrin intermediate. wikipedia.orgorganicchemistrytutor.com

Proton Transfer and Umpolung: A proton transfer occurs, leading to the formation of a carbanion. This intermediate is stabilized by the electron-withdrawing nature of the nitrile group. This step represents the "umpolung" or reversal of the normal electrophilic polarity of the aldehyde's carbonyl carbon, turning it into a nucleophile. nih.govchemeurope.comchem-station.com

Attack on Second Aldehyde: The resulting nucleophilic carbanion then attacks the carbonyl carbon of a second benzaldehyde molecule. wikipedia.orgchemeurope.com

Proton Transfer and Catalyst Elimination: A final proton transfer and the elimination of the cyanide ion yield the final product, this compound. The cyanide ion is regenerated, confirming its role as a catalyst. wikipedia.org

The key intermediate in this process is the cyanohydrin anion, often referred to as Lapworth's cyanohydrin intermediate, which serves as the crucial acyl anion equivalent. nih.govmdpi.com

Modern computational chemistry has provided deeper insights into the electronic rearrangements during the this compound condensation. The joint use of Bonding Evolution Theory (BET), which relies on the topological analysis of the Electron Localization Function (ELF) and Thom's Catastrophe Theory, has been particularly illuminating. mdpi.comresearchgate.net

ELF analysis allows for the mapping of the evolution of chemical bonds and non-bonding electron density throughout the reaction. mdpi.com This method, when combined with Catastrophe Theory, characterizes the points along the reaction coordinate where the topology of the electron density changes abruptly. For the cyanide-catalyzed this compound condensation, this analysis has identified 17 distinct "catastrophes," providing a highly detailed picture of the electronic steps involved in bond formation and cleavage. mdpi.com This approach offers a rigorous, quantitative description that confirms and refines the steps outlined in the classical Lapworth mechanism. nih.govmdpi.com

Computational studies using Density Functional Theory (DFT) have been employed to map the potential energy surface of the reaction, identifying intermediates and transition states. mdpi.comacs.org In the gas phase, the reaction is understood to proceed through five distinct transition state structures. mdpi.com

The rate-determining step has been identified as the formation of Lapworth's cyanohydrin intermediate. mdpi.comresearchgate.net In aprotic solvents, without the assistance of a protonic solvent, the rate-determining step is the reaction of the cyanide/benzaldehyde complex with a second benzaldehyde molecule, which has a calculated activation free energy barrier of 26.9 kcal/mol. acs.orgresearchgate.netnih.gov The subsequent step to form the cyanohydrin intermediate also presents a significant barrier of 20.0 kcal/mol. acs.orgresearchgate.netnih.gov

Geometrical analysis of the transition states reveals specific bond lengths and orientations. For instance, during the nucleophilic attack of the Lapworth intermediate on the second benzaldehyde molecule (TS3), the forming C1-C15 bond length is calculated to be 2.091 Å, compared to 2.480 Å in the pre-reaction complex and 1.760 Å in the post-reaction complex. nih.govmdpi.com

| Reaction Step | Activation Barrier (kcal/mol) | Significance |

|---|---|---|

| Reaction of Cyanide/Benzaldehyde Complex with Second Benzaldehyde | 26.9 | Rate-Determining Step |

| Formation of Cyanohydrin Intermediate from α-hydroxy ether | 20.0 | Partially Rate-Determining |

The solvent plays a critical role in the this compound condensation. While the reaction can proceed in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the mechanism and rates are significantly influenced by the presence of protic solvents like water or ethanol. acs.orgnih.govchempedia.info

In protic solvents, a solvent-assisted proton shift can facilitate the formation of the cyanohydrin intermediate, potentially lowering the activation energy barrier by a considerable amount—a simulated methanol-assisted system showed a decrease of approximately 25 kcal/mol. mdpi.com Experimental evidence shows that the reaction rate is approximately 200 times faster in water than in ethanol, an effect attributed to hydrophobic acceleration. chempedia.info In contrast, the reaction rate in DMSO is about 50 times greater than in water without additives, highlighting the complex interplay of solvent properties. researchgate.net Computational studies focusing on aprotic environments have demonstrated that the reaction can occur without direct solvent assistance, proceeding through a pathway where a benzaldehyde molecule aids in the necessary proton transfers. acs.orgnih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation Mechanisms

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for the this compound condensation, offering an alternative to toxic cyanide catalysts. beilstein-journals.orgd-nb.info The mechanism is analogous to the cyanide-catalyzed pathway, involving the formation of a key "Breslow intermediate." urfu.rursc.org

The history of NHC catalysis in the this compound reaction dates back more than a century after the initial discovery of the condensation itself.

Early Discoveries (Thiazolium Salts): The first instance of NHC catalysis in this reaction was reported by Ukai, who used a thiazolium salt as a catalyst. beilstein-journals.orgeurjchem.com This was a precursor to the understanding of thiamine (B1217682) (Vitamin B1), which contains a thiazolium moiety, as a biological catalyst for similar transformations. urfu.ruias.ac.in In 1958, Ronald Breslow proposed the catalytic cycle, identifying the deprotonated thiazol-2-ylidene as the active catalyst and postulating the existence of the crucial enaminol intermediate, now known as the Breslow intermediate. urfu.rursc.org

Modern Architectures: The field has since expanded rapidly, with the development of a wide array of NHC structures. Thiazolium salt-derived NHCs remain widely used, but other architectures have gained prominence. d-nb.info

Triazolium Salts: These have become particularly popular catalysts, especially for enantioselective this compound reactions, where chiral triazolium salts can induce high levels of stereocontrol. beilstein-journals.orgd-nb.info

Imidazolium (B1220033) and Benzimidazolium Salts: These NHC precursors are also effective catalysts. d-nb.infoeurjchem.com Modifications to the NHC structure, such as adding long aliphatic side chains to imidazolium salts, have enabled efficient this compound condensation in aqueous media through the formation of micelles. beilstein-journals.orgd-nb.infourfu.ru Bis(benzimidazolium) salts connected by an aliphatic bridge have also been shown to be efficient catalysts in water, creating a hydrophobic environment for the reaction. beilstein-journals.orgd-nb.infonih.gov

Sterically Encumbered NHCs: The steric properties of the NHC, particularly the N-substituents, significantly impact catalytic activity. For instance, studies comparing catalysts like IMes and the more hindered IPr have shown that less sterically hindered carbenes can be more effective for certain substrates. nih.gov

The continuous development of novel NHC architectures, including chiral variants and those designed for specific reaction media, has transformed the this compound condensation into a highly versatile and tunable synthetic method. researchgate.netsemanticscholar.org

| Era/Type | Key Catalyst Structure | Notable Features & Advancements |

|---|---|---|

| Early Discoveries | Thiazolium Salts | First NHC precursors used; linked to thiamine (Vitamin B1) catalysis. beilstein-journals.orgurfu.ru |

| Modern Architectures | Triazolium Salts | Highly effective for asymmetric (enantioselective) this compound reactions. beilstein-journals.orgd-nb.info |

| Modern Architectures | Imidazolium Salts | Versatile; can be modified with long alkyl chains for reactions in water. d-nb.infourfu.ru |

| Modern Architectures | Benzimidazolium Salts | Used as effective organocatalysts in both organic solvents and water. d-nb.infoeurjchem.com |

Structural Characterization and Reactivity of the Breslow Intermediate

Central to the N-heterocyclic carbene (NHC)-catalyzed this compound condensation is the Breslow intermediate. First postulated by Ronald Breslow in 1958, this key intermediate is an enaminol-like structure that accounts for the observed umpolung of the aldehyde's typically electrophilic carbonyl carbon. nih.govrsc.orgnih.gov The formation of this intermediate begins with the nucleophilic addition of the NHC to an aldehyde, generating a tetrahedral intermediate. nih.gov A subsequent proton transfer results in the formation of the Breslow intermediate, a species where the former carbonyl carbon has become nucleophilic due to conjugation with the nitrogen and sulfur (in the case of thiazoliums) lone pairs. nih.gov

The reactivity of the Breslow intermediate is twofold. In the classical ionic pathway, its nucleophilic carbon attacks the electrophilic carbonyl carbon of a second aldehyde molecule. beilstein-journals.org This step leads to the formation of an alkoxide intermediate, which, after another proton transfer and elimination of the NHC catalyst, yields the final α-hydroxy ketone product, this compound. nih.gov However, more recent studies have revealed a second potential reaction pathway. Experimental and computational data have provided evidence that the Breslow intermediate can undergo a single electron transfer (SET) process to form a radical pair. nih.govresearchgate.net This suggests that the Breslow intermediate is not only a key player in the ionic mechanism but also a likely precursor to radical species in alternative or parallel reaction pathways. nih.gov

Kinetic and Mechanistic Studies of Catalytic Cycles and Rate-Limiting Steps

Kinetic studies have been instrumental in refining the understanding of the this compound condensation's catalytic cycle and identifying its rate-limiting steps. The complexity of the reaction means that the rate-determining step (RDS) can vary depending on the specific catalyst and reaction conditions.

In the cyanide-catalyzed version of the reaction, computational studies have shown that while the C-C bond formation step has a high activation energy, other steps, such as the formation of the initial carbanion intermediate and the final release of the cyanide catalyst, can also be competitive as the rate-limiting step. rsc.orgrsc.org

For NHC-catalyzed processes, the kinetic profile differs significantly between catalyst types. For reactions catalyzed by a 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium salt in methanol, kinetic analysis using ¹H NMR spectroscopy revealed that all three major steps—formation of the Breslow intermediate, the subsequent C-C bond formation, and the final product release—are partially rate-determining. acs.org

In contrast, studies on a series of 1,2,4-triazolium ion pre-catalysts demonstrated saturation kinetics. rsc.org At low aldehyde concentrations, the reaction is first-order, but at higher concentrations, the rate becomes zero-order with respect to the aldehyde. rsc.org This leveling of initial rate constants supports a change in the rate-limiting step, with evidence suggesting that the formation of the Breslow intermediate becomes rate-limiting at the plateau region. rsc.org Computational studies have also highlighted the competitive nature of different steps, with the intermolecular proton transfer to form the Breslow enamine and the C-C bond formation step both being identified as potentially rate-determining depending on the proposed pathway. acs.org

Comparative Analysis of Thiazolium and Triazolium Catalyst Systems for Selectivity and Efficiency

The choice between thiazolium- and triazolium-based N-heterocyclic carbene catalysts has a profound impact on the efficiency and selectivity of the this compound condensation. Research has consistently shown that triazolium salts are generally superior catalysts for this transformation.

Chiral triazolium salts have demonstrated the ability to produce this compound products in high yields and with excellent enantiomeric excesses (up to 95% ee), a significant improvement over their thiazolium counterparts, which typically afford products with only moderate optical enrichment. nih.govrsc.org For instance, a bicyclic thiazolium catalyst was reported to give nearly racemic this compound in low yield, highlighting the dramatic difference in performance. nih.gov

Kinetic investigations provide insight into these differences. Triazolium precatalysts exhibit saturation kinetics, a behavior not observed for related thiazolium catalysts under similar conditions. rsc.org Furthermore, the pKa values of triazolium ions are typically 1-3 units lower than their thiazolium analogues, a property that correlates with the enhanced reaction rates observed with triazolium catalysts. rsc.org In cross-benzoin reactions involving two different aldehydes, the catalyst structure can dictate the reaction pathway; thiazolium-derived carbenes may preferentially activate an aromatic aldehyde, while triazolium-derived carbenes can favor the activation of an aliphatic aldehyde. nih.gov

| Feature | Thiazolium Catalysts | Triazolium Catalysts |

|---|---|---|

| Efficiency/Yield | Moderate | High |

| Asymmetric Induction (Enantioselectivity) | Low to Moderate (e.g., <51% ee) nih.gov | High to Excellent (e.g., up to 95% ee) nih.govrsc.org |

| Kinetics | No saturation kinetics observed rsc.org | Saturation kinetics observed at high substrate concentrations rsc.org |

| Acidity (pKa) | Higher | Lower (1-3 units lower than thiazoliums) rsc.org |

| Reaction Rate | Generally Slower | Generally Faster rsc.org |

Identification and Role of Radical Intermediates in NHC-Catalyzed Processes

While the ionic Breslow mechanism has long been the accepted pathway for the this compound condensation, compelling evidence suggests the involvement of radical intermediates. A combination of EPR (Electron Paramagnetic Resonance) spectroscopy and computational chemistry has identified a radical pair as a potential second key intermediate. nih.govresearchgate.net This radical pair is proposed to be derived from the Breslow intermediate via a Single Electron Transfer (SET) process. nih.govresearchgate.net

This finding presents a fundamentally different view of the reaction mechanism, suggesting a possible alternative pathway that involves radical-radical coupling to form the carbon-carbon bond. nih.gov The coexistence of the Breslow intermediate and its corresponding radical has been observed, raising questions about whether these are two consecutive intermediates in the same mechanism or components of two simultaneous, competing pathways. nih.gov However, the role of these radical species is still under investigation. Some studies have proposed that Breslow intermediates cannot undergo a SET with mild oxidants and that oxidative NHC-catalyzed radical transformations may proceed through alternative routes, such as SET from an electron-rich enolate intermediate. acs.org

Thiamine-Catalyzed this compound Condensation Mechanisms

Thiamine (Vitamin B1), in the form of its coenzyme thiamine pyrophosphate, functions as a biological catalyst for reactions analogous to the this compound condensation. sciencemadness.orglatech.edu Its catalytic action provides a non-toxic alternative to cyanide for laboratory syntheses. beyondbenign.org

Mechanistic Similarities and Distinctions from Cyanide-Catalyzed Systems

The thiamine-catalyzed mechanism is functionally analogous to the cyanide-catalyzed pathway. sciencemadness.orglatech.eduias.ac.in Both catalysts achieve the critical "umpolung" of the aldehyde carbonyl carbon, transforming it from an electrophile into a nucleophile. ias.ac.in This is accomplished because both the thiazolium ylide (from thiamine) and the cyanide ion possess the necessary balance of properties: they are effective nucleophiles to attack the aldehyde, they can stabilize the resulting carbanionic intermediate, and they are good leaving groups to be eliminated at the end of the catalytic cycle. sciencemadness.orglatech.edu

The primary distinction lies in the identity and properties of the catalysts themselves. Cyanide is a highly efficient and fast catalyst but is also extremely toxic. sciencemadness.org Thiamine, on the other hand, is an edible vitamin, making it a much safer "green" alternative. sciencemadness.orgbeyondbenign.org However, the thiamine-catalyzed reaction is generally significantly slower than the cyanide-mediated process. sciencemadness.org

| Aspect | Cyanide-Catalyzed System | Thiamine-Catalyzed System |

|---|---|---|

| Catalyst | Cyanide ion (CN⁻) | Thiazolium ylide (derived from Thiamine) |

| Core Mechanism | Umpolung of aldehyde via cyanohydrin intermediate sciencemadness.org | Umpolung of aldehyde via adduct with thiazolium ylide libretexts.org |

| Reaction Speed | Fast and efficient sciencemadness.org | Much slower sciencemadness.org |

| Toxicity | Highly toxic sciencemadness.org | Non-toxic / Edible sciencemadness.orgbeyondbenign.org |

Investigation of the Thiazolium Ylide as the Active Catalytic Species

The active catalytic species in the thiamine-catalyzed this compound condensation is the thiazolium ylide. latech.edu This species is generated in situ when a base, such as sodium hydroxide, deprotonates thiamine hydrochloride at the C2 position of its thiazole (B1198619) ring. libretexts.orgpierpalab.comyoutube.com The proton at this position is surprisingly acidic. libretexts.org This acidity is attributed to two main factors: the electron-withdrawing inductive effect of the adjacent positively charged nitrogen atom and the ability of the neighboring sulfur atom to stabilize the resulting negative charge on the conjugate base. latech.edulibretexts.org

The resulting ylide, a species with adjacent positive and negative charges, is a strong nucleophile. latech.edulibretexts.org In the first step of the catalytic cycle, the ylide attacks the carbonyl carbon of an aldehyde molecule. youtube.com The resulting adduct can then be deprotonated at what was formerly the aldehyde C-H bond. This is possible because the negative charge of the resulting carbanion is effectively stabilized by resonance with the positively charged thiazole ring, which acts as an electron sink. libretexts.orgyoutube.com This resonance-stabilized carbanion is the key nucleophilic intermediate—equivalent to the Breslow intermediate in other NHC systems—that attacks a second molecule of benzaldehyde to form the new carbon-carbon bond. libretexts.orgyoutube.com

Alternative Catalytic Systems for this compound Condensation

While traditional methods for this compound condensation have relied on cyanide or thiamine, research has expanded to explore alternative catalytic systems that offer advantages in terms of efficiency, selectivity, and milder reaction conditions. These novel approaches include phase transfer catalysis, supramolecular catalysis, and metal-free systems employing azolium salts and bases.

Application and Mechanistic Aspects of Phase Transfer Catalysis

Phase transfer catalysis (PTC) has emerged as an effective technique for conducting this compound condensation in biphasic systems, typically involving an aqueous phase containing the catalyst and an organic phase with the aldehyde substrate. This method simplifies the work-up procedure as the catalyst remains in the aqueous phase, which can often be reused. rsc.orgacs.org

Application of Phase Transfer Catalysts

A variety of quaternary ammonium (B1175870) salts have been successfully employed as phase transfer catalysts for the this compound condensation of benzaldehyde. These catalysts facilitate the reaction between the cyanide ion (from a source like sodium cyanide in the aqueous phase) and benzaldehyde (in the organic phase). Studies have evaluated the efficacy of different phase transfer agents, with tetra-n-butylammonium bromide (TBAB) showing notable performance, achieving significant conversion and high selectivity for this compound. acs.orgacs.org Other catalysts tested include tetramethylammonium (B1211777) bromide (TMAB), ethyltriphenylphosphonium bromide (ETPB), and tetrabutylammonium (B224687) hydrogensulfate (TBAHS). acs.orgias.ac.in Research has also indicated that benzyltriethylammonium bromide is an effective phase transfer catalyst for this reaction. scientific.net

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Tetra-n-butylammonium bromide (TBAB) | 75 | >95 |

| Tetramethylammonium bromide (TMAB) | Data not specified | Data not specified |

| Ethyltriphenylphosphonium bromide (ETPB) | Data not specified | Data not specified |

| Tetrabutylammonium hydrogensulfate (TBAHS) | Data not specified | Data not specified |

Data derived from studies on biphasic this compound condensation. acs.orgacs.org

Mechanistic Aspects of Pseudo-Phase Transfer Catalysis

Supramolecular Catalysis Utilizing Cyclodextrin (B1172386) Inclusion Complexes

Supramolecular catalysis offers a green and efficient approach to this compound condensation, particularly in aqueous media. Cyclodextrins (CDs), which are cyclic oligosaccharides, play a pivotal role in this system by forming inclusion complexes with the hydrophobic benzaldehyde molecules. rsc.orgrsc.org

Application of Cyclodextrins

Several types of cyclodextrins have been screened for their catalytic activity in the this compound condensation, including α-CD, β-CD, γ-CD, and modified cyclodextrins. Among these, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated the highest efficacy, leading to superior yields of this compound. rsc.orgrsc.org The use of HP-β-CD as a cocatalyst with vitamin B1 (thiamine) in water provides an environmentally friendly synthetic route that avoids the use of harmful organic solvents. rsc.org Furthermore, the HP-β-CD and vitamin B1 catalytic system can be recycled multiple times with minimal loss of activity. rsc.orgrsc.org

| Cyclodextrin Type | Relative this compound Yield |

|---|---|

| α-Cyclodextrin (α-CD) | Lowest |

| β-Cyclodextrin (β-CD) | Moderate |

| γ-Cyclodextrin (γ-CD) | Moderate |

| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Highest |

Based on screening studies for this compound condensation in water. rsc.org

Mechanistic Aspects of Cyclodextrin Catalysis

The mechanism of cyclodextrin-mediated this compound condensation involves more than simple phase transfer. The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar benzaldehyde molecule, forming an inclusion complex. rsc.orgnih.gov This encapsulation significantly increases the solubility of benzaldehyde in the aqueous reaction medium. rsc.orgrsc.org For instance, HP-β-CD has been shown to increase the solubility of benzaldehyde by 120-fold. rsc.orgrsc.org

Spectroscopic studies, such as 2D-ROESY NMR, have been employed to investigate the complexation behavior of HP-β-CD with benzaldehyde and the reaction intermediates. rsc.orgnih.gov These studies suggest that the cyclodextrin does not merely act as a solubilizing agent but also provides a microenvironment that facilitates the condensation reaction. By bringing the reactants into close proximity within its cavity, the cyclodextrin enhances the reaction rate and efficiency. rsc.org

Metal-Free Catalytic Systems Employing Azolium Salts and Bases

A significant advancement in this compound condensation has been the development of metal-free catalytic systems based on N-heterocyclic carbenes (NHCs). These NHCs are typically generated in situ from the deprotonation of azolium salts (such as thiazolium, triazolium, or imidazolium salts) by a base. nih.govbeilstein-journals.orgwikipedia.org

Application of Azolium Salts and Bases

Various azolium salts have been proven to be effective precatalysts for this compound condensation. jst.go.jp The choice of the azolium salt and the base can influence the reaction's efficiency. The catalytic cycle is initiated by the formation of the NHC, which then acts as the true catalyst. This methodology is versatile and can be applied to a range of aromatic aldehydes. jst.go.jp

Mechanistic Aspects of N-Heterocyclic Carbene Catalysis

The catalytic cycle of NHC-catalyzed this compound condensation is well-established and hinges on the concept of "umpolung" or polarity reversal of the aldehyde's carbonyl carbon. nih.govbeilstein-journals.orgmdpi.com The mechanism, first proposed by Breslow, involves the following key steps: beilstein-journals.orgrsc.org

NHC Formation: The base deprotonates the acidic proton of the azolium salt to generate the nucleophilic N-heterocyclic carbene. mdpi.com

Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of an aldehyde molecule. A subsequent proton transfer leads to the formation of a key intermediate known as the Breslow intermediate. This intermediate is an enaminol-like structure and is crucial for the umpolung of the aldehyde's reactivity. beilstein-journals.orgmdpi.comrsc.org

Nucleophilic Attack: The Breslow intermediate, now nucleophilic at the original carbonyl carbon, attacks a second molecule of the aldehyde. mdpi.com

Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the this compound product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle. beilstein-journals.orgmdpi.com

Recent studies continue to investigate the finer details of this mechanism, including the direct linkage of the Breslow intermediate to the product side of the reaction. rsc.org

Advanced Synthetic Methodologies for Benzoin and Its Derivatives

Classical and Contemporary Synthetic Routes to Benzoin (B196080)

The primary method for synthesizing this compound is the this compound condensation, a reaction that forms a carbon-carbon bond between two aldehydes.

Classical this compound Condensation: First reported in 1832 by Justus von Liebig and Friedrich Wöhler, the classical this compound condensation involves the dimerization of an aromatic aldehyde, typically benzaldehyde (B42025), to form this compound. wikipedia.org The catalytic version of this reaction, developed by Nikolay Zinin in the late 1830s, utilizes a nucleophilic catalyst. wikipedia.org Cyanide, particularly sodium cyanide in aqueous ethanol, became the traditional catalyst for this transformation. wikipedia.orgorgsyn.org

The mechanism, elucidated by A. J. Lapworth in 1903, involves the nucleophilic attack of the cyanide ion on the aldehyde's carbonyl carbon. wikipedia.org This is followed by a proton transfer and subsequent attack on a second aldehyde molecule. A key feature of this mechanism is the reversal of polarity (an umpolung) at the original carbonyl carbon, which becomes nucleophilic after the initial addition of cyanide. wikipedia.org Finally, elimination of the cyanide catalyst yields this compound. wikipedia.org While effective, the high toxicity of cyanide salts has driven the search for alternative catalysts.

Contemporary Synthetic Routes: Modern approaches to this compound synthesis focus on replacing toxic cyanide with greener and more versatile catalysts.

Thiamine (B1217682) (Vitamin B₁) Catalysis: Thiamine hydrochloride, in the presence of a base, forms a thiazolium salt that acts as the catalytic species. libretexts.org This method mimics the biological role of thiamine in acyloin-like biosynthesis and offers a safer alternative to cyanide for laboratory-scale synthesis. wikipedia.orglibretexts.org The reaction is typically run in ethanol and water for an extended period at or near room temperature. libretexts.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs, typically generated from thiazolium or triazolium salts, have emerged as powerful catalysts for the this compound condensation. wikipedia.org They function similarly to cyanide by inducing an umpolung of the aldehyde's carbonyl carbon. NHC-catalyzed reactions offer high efficiency and can be adapted for a wide range of substrates, including aliphatic aldehydes. wikipedia.org

Below is a comparative overview of different catalytic systems for the synthesis of this compound from benzaldehyde.

| Catalyst System | Typical Solvents | Reaction Conditions | Typical Yield | Reference |

| Sodium Cyanide (NaCN) | Ethanol/Water | Reflux for 30-60 min | 90-92% | orgsyn.org |

| Thiamine Hydrochloride/NaOH | Ethanol/Water | Room Temp, 24+ hours | ~75% | libretexts.org |

| Imidazolium (B1220033) Salt (NHC) | DMSO | 120 °C | High | researchgate.net |

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize one enantiomer over the other is a significant area of research.

The versatility of N-heterocyclic carbenes (NHCs) extends to asymmetric catalysis. By designing NHC catalysts with inherent chirality, it is possible to direct the this compound condensation to favor the formation of one enantiomer, resulting in an enantiomerically enriched product. This is a highly atom-economical method for producing chiral α-hydroxy ketones.

The chiral environment created by the catalyst influences the approach of the second aldehyde molecule to the Breslow intermediate (the key nucleophilic species), leading to a diastereomeric transition state. The difference in the energy of these transition states dictates the enantiomeric excess (ee) of the final product. A variety of chiral NHC precatalysts, often derived from amino acids or other natural products, have been developed to achieve high levels of enantioselectivity in this compound and cross-benzoin reactions.

The reduction of the ketone functional group in this compound yields 1,2-diphenyl-1,2-ethanediol, commonly known as hydrothis compound. This product has two chiral centers, meaning it can exist as three possible stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and an achiral meso compound ((R,S)).

The reduction of this compound with sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective method that proceeds with high diastereoselectivity. acs.orgacs.org The reaction is kinetically controlled, and the hydride nucleophile's trajectory of attack on the carbonyl carbon is influenced by the existing stereocenter at the adjacent alcohol-bearing carbon. acs.orgacs.org Computational and experimental studies suggest that a hydrogen-bond model can rationalize the observed stereoselectivity, where the hydride approaches from the sterically less hindered face, leading preferentially to the formation of a single diastereomer. acs.orgacs.org While the reduction of benzil (the diketone analog) to hydrothis compound almost exclusively yields the meso-hydrothis compound, the reduction of this compound itself also demonstrates significant stereocontrol. gordon.eduodinity.com

| Starting Material | Reducing Agent | Major Product Stereoisomer | Reference |

| This compound | Sodium Borohydride (NaBH₄) | Diastereomerically enriched hydrothis compound | acs.orgacs.org |

| Benzil | Sodium Borohydride (NaBH₄) | meso-Hydrothis compound | gordon.eduodinity.comyoutube.com |

Synthesis of Diverse this compound Derivatives

The core this compound structure can be readily modified to produce a wide array of derivatives with varied chemical properties and potential applications.

This compound can be converted to α-benzoin oxime by reacting it with hydroxylamine. The reaction typically involves dissolving this compound and hydroxylamine hydrochloride in an alcoholic solvent, followed by the addition of a base like sodium carbonate or sodium hydroxide. google.comgoogle.com The reaction proceeds at room temperature over several hours, yielding the crude oxime product which can then be purified by recrystallization. google.comgoogle.com

Further functionalization can create more complex this compound oxime derivatives. For example, multi-substituted derivatives can be prepared through multi-step reaction sequences. One patented method involves reacting a precursor compound with this compound oxime in toluene (B28343) at elevated temperatures to generate novel derivatives with complex ring structures, highlighting the potential for creating diverse molecular architectures from this platform. google.com

Hydroxy-substituted this compound analogs are valuable compounds that can be synthesized via a mixed this compound condensation. An efficient method involves reacting various hydroxy-substituted benzaldehydes in dimethyl sulfoxide (B87167) (DMSO) with potassium cyanide (KCN) as the catalyst, often facilitated by an ultrasonic bath to enhance reaction rates. researchgate.netnih.gov This approach allows for the synthesis of unsymmetrical benzoins with specific hydroxylation patterns on the phenyl rings. nih.gov

These hydroxy this compound analogs can be subsequently oxidized to form the corresponding hydroxy benzil derivatives. A common and effective method for this transformation is the oxidation of the α-hydroxy ketone group using concentrated nitric acid in acetone. libretexts.orgnih.gov The reaction is typically stirred at a moderately elevated temperature (50–70 °C) until the starting material is consumed, yielding the diketone product, benzil. researchgate.netnih.gov

| Reaction | Reactants | Reagents/Conditions | Product | Reference |

| Hydroxy this compound Synthesis | Hydroxybenzaldehydes | KCN, DMSO, Ultrasonic Bath (70-85 °C) | Hydroxy this compound | researchgate.netnih.gov |

| Hydroxy Benzil Synthesis | Hydroxy this compound | Conc. Nitric Acid, Acetone (50-70 °C) | Hydroxy Benzil | researchgate.netnih.gov |

Design and Synthesis of Multi-Substituted this compound Oxime Derivatives with Complex Polycyclic Architectures

The synthesis of advanced this compound oxime derivatives has moved beyond simple substitutions to the construction of complex, multi-ring systems. These polycyclic architectures are of significant interest due to their potential applications in medicinal chemistry and materials science. A novel synthetic pathway has been developed to generate a series of new this compound oxime derivatives characterized by multiple rings and diverse, complex structures google.com.

The general strategy involves a multi-step process. For instance, a precursor can be synthesized through the reaction of a malonate with propargyl bromide, catalyzed by sodium hydride. This intermediate then undergoes further reaction, such as a Sonogashira coupling, followed by a cyclization reaction with this compound oxime in a solvent like toluene at elevated temperatures (95-105 °C) to yield the final multi-substituted, polycyclic this compound oxime derivative google.com. This method provides a pathway to derivatives with more intricate and varied structures than common this compound oximes, opening avenues for broader applications google.com.

While not directly involving this compound oxime, related advanced methodologies for creating complex fused polycyclic heterocyclic compounds are highly relevant. For example, Rhodium(III)-catalyzed tandem C–H activation and cyclization represents a powerful strategy for selectively synthesizing diverse fused polycyclic benzimidazole derivatives rsc.orgrsc.org. This efficient approach for constructing varied annulation products can be precisely controlled by modifying reaction conditions, demonstrating the potential for creating complex molecular architectures from relatively simple precursors rsc.orgrsc.org. Such catalyst-driven, multi-site-selective functionalizations are at the forefront of synthesizing complex organic compounds and could be adapted for creating novel polycyclic systems derived from this compound.

Glycosylation of this compound to Form this compound-O-β-D-glucosides

Glycosylation, the enzymatic or chemical attachment of sugars to another molecule, is a key strategy for modifying the properties of organic compounds. The synthesis of this compound-O-β-D-glucosides involves the attachment of a glucose moiety to the hydroxyl group of this compound, a process that can enhance solubility and biological activity.

A reported method for the synthesis of this compound-O-β-D-glucosides involves dissolving hydroxy benzoins in anhydrous methanol under an inert nitrogen atmosphere nih.govresearchgate.net. A base, such as potassium hydroxide (KOH), is added to the reaction mixture, which is stirred in an ice bath. Subsequently, a protected glucose donor, tetra-O-acetyl-α-D-bromoglucose (TABG), is introduced in a solvent like acetone. The reaction proceeds at room temperature, typically for 12 hours. The final step involves deacetylation of the protecting groups on the sugar moiety, often using sodium methoxide (NaOMe), to yield the final this compound-O-β-D-glucoside nih.govresearchgate.net. This process has been successfully applied to a range of hydroxy this compound and benzil analogs to create a library of glycosylated derivatives for biological evaluation nih.govresearchgate.net.

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Deprotonation | Hydroxy this compound, KOH, Anhydrous Methanol, Ice Bath | Formation of an alkoxide for nucleophilic attack | nih.gov |

| 2. Glycosylation | Tetra-O-acetyl-α-D-bromoglucose (TABG), Acetone, Room Temperature, 12h | Attachment of the protected glucose moiety | nih.gov |

| 3. Deacetylation | Sodium Methoxide (NaOMe) | Removal of acetyl protecting groups from the sugar | nih.gov |

Oxidative Conversion of this compound to Benzil and Other α-Diketones

The oxidation of this compound, an α-hydroxyketone, to benzil, an α-diketone, is a fundamental transformation in organic synthesis. Benzil serves as a crucial building block for various other compounds, including pharmaceuticals and photoinitiators.

A variety of oxidizing agents have been employed for this conversion. Concentrated nitric acid is a classic and effective reagent for this purpose nih.govijarsct.co.inscribd.com. The reaction typically involves heating this compound with nitric acid, which selectively oxidizes the secondary alcohol group to a ketone ijarsct.co.instudylib.net. While effective, this method can produce toxic nitrogen oxide gases.

Other reagents have been developed to achieve this transformation under different conditions. For example, oxovanadium(IV) Schiff base complexes have been used as catalysts for the oxidation of this compound with hydrogen peroxide (H₂O₂) as the oxidant nih.gov. This catalytic system is highly active and selective, achieving excellent conversion to benzil under mild reaction conditions nih.gov. Another approach involves liquid-liquid phase transfer catalysis, using hydrogen peroxide as the oxidizing agent, tetrabutyl ammonium (B1175870) bromide (TBAB) as the phase transfer catalyst, and sodium tungstate as a co-catalyst ijrat.org. Conventional oxidizing agents like dichromate or permanganate are often less suitable as they can lead to cleavage of the carbon-carbon bond, yielding benzaldehyde or benzoic acid instead of benzil studylib.netnih.gov.

| Oxidizing System | Key Features | Yield/Conversion | Reference |

| Concentrated Nitric Acid | Classic, efficient method | High yield | ijarsct.co.inscribd.com |

| Oxovanadium(IV) Schiff base / H₂O₂ | Catalytic, mild conditions, high selectivity | >99% conversion | nih.gov |

| H₂O₂ / TBAB / Sodium Tungstate | Phase transfer catalysis, green oxidant (H₂O₂) | High conversion | ijrat.org |

| Chromic Acid / Permanganate | Prone to C-C bond cleavage | Low yield of benzil | studylib.netnih.gov |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to this compound synthesis has led to significant innovations, including the use of aqueous media, solvent-free conditions, and biocatalysis.

Reaction Implementation in Aqueous Media

Traditionally, the this compound condensation is performed in organic solvents like ethanol. A significant green advancement has been the development of methodologies to conduct this reaction in water. This approach is challenged by the poor solubility of the primary reactant, benzaldehyde, in water rsc.org.

To overcome this, supramolecular catalysis using cyclodextrins (CDs) has been successfully employed rsc.orgscispace.comsemanticscholar.orgnih.gov. Cyclodextrins are cyclic oligosaccharides that can encapsulate nonpolar molecules like benzaldehyde in their hydrophobic cavities, thereby increasing their solubility and facilitating the reaction in an aqueous medium rsc.orgscispace.com. Studies have shown that among various cyclodextrins, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) exhibits the highest catalytic activity for the Vitamin B1-catalyzed this compound condensation in water rsc.orgscispace.comsemanticscholar.org. This method not only avoids the use of toxic organic solvents but also allows for the recycling of the catalyst system rsc.orgnih.gov. The use of water as a solvent represents a significant step towards a more environmentally benign synthesis of this compound rsc.orgscispace.com.

Development of Solvent-Free Reaction Methodologies

Another key principle of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. Solvent-free, or solid-state, reaction methodologies for this compound synthesis have been developed to address this issue.

These methods often employ alternative energy sources to promote the reaction. For instance, the this compound condensation has been efficiently carried out under solvent-free conditions using microwave irradiation in the presence of imidazolium-based ionic liquids as catalysts scienceasia.org. The use of ultrasound has also been reported as a green and efficient method for synthesizing this compound derivatives, affording high yields in short reaction times at room temperature, although this may be in a minimal amount of a greener solvent like DMSO asianpubs.org. One approach describes a coenzyme-catalyzed reaction as "solvent-free," emphasizing rapid conversion and the avoidance of hazardous chemicals, though it utilizes aqueous ethanol in its procedure worldwidejournals.com. These methodologies reduce waste, often shorten reaction times, and decrease energy consumption compared to conventional heating methods scienceasia.orgasianpubs.org.

Utilization of Bio-Catalysts and Coenzyme Catalyzed Systems

The classic this compound condensation is catalyzed by highly toxic cyanide ions asianpubs.orglatech.edu. A major breakthrough in the green synthesis of this compound was the discovery that thiamine (Vitamin B1) can effectively catalyze the reaction latech.edusciencemadness.orgmiracosta.edu. In its coenzyme form, thiamine pyrophosphate, it is a catalyst for analogous reactions in biological systems latech.edu.

The mechanism involves the deprotonation of the thiazole (B1198619) ring in thiamine to form a nucleophilic ylide pierpalab.comlibretexts.org. This ylide attacks a molecule of benzaldehyde, and through a series of steps, facilitates the formation of a new carbon-carbon bond with a second benzaldehyde molecule, ultimately releasing this compound and regenerating the thiamine catalyst pierpalab.comlibretexts.orgyoutube.com. This biocatalytic approach replaces a hazardous reagent with an essential vitamin, operates under mild conditions (often in aqueous ethanol at around 60-65°C), and represents a cornerstone of green chemistry in organic synthesis worldwidejournals.commiracosta.edupierpalab.com. The thiamine-catalyzed system has just the right balance of nucleophilicity, ability to stabilize intermediates, and good leaving group qualities, much like the cyanide ion it replaces latech.edusciencemadness.org.

Microwave-Assisted Synthetic Protocols